molecular formula C2H9IN4 B2651538 1-Methyl-1-aminoguanidinium iodide CAS No. 113712-67-7

1-Methyl-1-aminoguanidinium iodide

Cat. No.: B2651538
CAS No.: 113712-67-7
M. Wt: 216.026
InChI Key: OJNYXUMDACSYOR-UHFFFAOYSA-N
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Description

“1-Methyl-1-aminoguanidinium iodide” seems to be a compound that contains a guanidinium group, an iodide ion, and a methyl group . Guanidinium compounds are known for their biological activity and are used in various fields .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of cyanamide and hydrazine in aqueous solution . Another method involves the reaction of alkyl guanidines with acids .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a guanidinium core, an iodide ion, and a methyl group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reactants involved . For example, iodide ions can react with a neutral analyte molecule to form an adduct .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, iodide ions are known to be soluble in water and have a valency of -1 .

Scientific Research Applications

Structural Studies and Tautomerism

Research has shown that 1-Methyl-1-aminoguanidinium iodide is involved in structural studies and tautomerism. Specifically, NMR spectroscopy has been used to examine the structures of products resulting from the condensation of aldehydes and ketones with this compound. These studies reveal the occurrence of a ring-chain tautomeric equilibrium in certain solutions, demonstrating the compound's relevance in understanding chemical structure and behavior (Zelenin, Sergutina, Solod, & Pinson, 1987).

Synthesis and Characterization of Derivatives

The compound has been integral in synthesizing various derivatives for further analysis. For instance, aminoguanidinium 1-methyl-5-nitriminotetrazolate was prepared using this compound, highlighting its role in creating new compounds and studying their characteristics, like yield optimization and reaction conditions (De, 2011).

Application in Energetic Materials

This compound has been used in the field of energetic materials. Research into nitrogen-rich salts of derivatives, such as 1-Methyl-5-nitriminotetrazolate, emphasizes its application in creating thermally stable energetic materials. These materials have been characterized using techniques like X-ray diffraction and vibrational spectroscopy, underlining the compound's utility in developing materials with specific properties (Klapötke, Stierstorfer, & Wallek, 2008).

Photoluminescent Properties in Semiconducting Materials

This compound has also found application in the study of semiconducting materials. It's been involved in research examining perovskites with organic cations, where the compound's role is significant in understanding the phase transitions, high mobilities, and near-infrared photoluminescent properties of these materials (Stoumpos, Malliakas, & Kanatzidis, 2013).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some guanidinium compounds function as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, iodide compounds can be hazardous if ingested or inhaled, and can cause skin and eye irritation .

Properties

IUPAC Name

amino-(diaminomethylidene)-methylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N4.HI/c1-6(5)2(3)4;/h5H2,1H3,(H3,3,4);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNYXUMDACSYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(N)N)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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